molecular formula C8H11NO2S B13288372 2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid

2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid

Cat. No.: B13288372
M. Wt: 185.25 g/mol
InChI Key: UPJNCXVKMJEXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid typically involves the reaction of 2-methylthiazole with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-9-4-6(12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11)

InChI Key

UPJNCXVKMJEXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(C)(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.